(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine
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Overview
Description
(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound characterized by the presence of a heptyloxy group attached to a phenyl ring and a propylphenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation of 4-(heptyloxy)benzaldehyde with 4-propylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. Commonly used catalysts include acidic or basic catalysts, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester used in various chemical syntheses.
Vanillin acetate: A derivative of vanillin used in flavoring and fragrance industries.
Uniqueness
(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
98204-41-2 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-heptoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-6-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(9-4-2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
CPBNGGPXFCTPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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